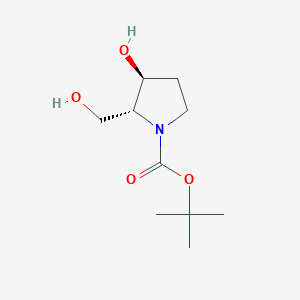

tert-butyl (2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

Chemical Name: tert-butyl (2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Synonyms: (2R,3S)-tert-Butyl 3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate; 1-Pyrrolidinecarboxylic acid, 3-hydroxy-2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2R,3S)- CAS Number: 156129-72-5 Molecular Formula: C₁₀H₁₉NO₄ Molar Mass: 217.26 g/mol Density: 1.190 ± 0.06 g/cm³ (predicted) Boiling Point: 340.3 ± 27.0 °C (predicted) pKa: 14.49 ± 0.40 (predicted)

This compound is a chiral pyrrolidine derivative featuring a tert-butyl carboxylate group, a hydroxyl group at the 3-position, and a hydroxymethyl substituent at the 2-position. Its stereochemistry (2R,3S) and polar functional groups make it a versatile intermediate in pharmaceutical synthesis, particularly for designing bioactive molecules targeting enzymes or receptors requiring specific hydrogen-bonding interactions .

Properties

IUPAC Name |

tert-butyl (2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-4-8(13)7(11)6-12/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIDZEBNRLNGMS-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine derivatives.

Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often involving nucleophilic substitution or condensation reactions.

Introduction of Functional Groups: The tert-butyl ester group is introduced through esterification reactions, while the hydroxymethyl and hydroxyl groups are added via selective reduction and hydroxylation reactions.

Stereochemical Control: The stereochemistry is controlled using chiral catalysts or chiral auxiliaries to ensure the desired (2R,3S) configuration.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves:

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.

Catalysis: Employing chiral catalysts to achieve high enantioselectivity.

Purification: Implementing advanced purification techniques such as chromatography and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of ethers or esters depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral and Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antiviral and antimicrobial properties. Tert-butyl (2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate has been studied for its potential in developing new antiviral agents. Its ability to inhibit viral replication mechanisms makes it a candidate for further investigation in the treatment of viral infections .

1.2 Neurological Applications

Pyrrolidine derivatives are also explored for their neuroprotective effects. Studies suggest that compounds like this compound could play a role in neurodegenerative disease therapies by modulating neurotransmitter systems or reducing oxidative stress . This opens avenues for research into treatments for conditions such as Alzheimer's disease.

Organic Synthesis

2.1 Building Block in Synthesis

This compound serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it a versatile building block for synthesizing more complex molecules . For instance, it can be used in the synthesis of amino acids and other biologically active compounds.

2.2 Chiral Auxiliary

The chiral nature of this compound allows it to be utilized as a chiral auxiliary in asymmetric synthesis. This property is particularly valuable in the pharmaceutical industry where the production of enantiomerically pure compounds is crucial . The use of this compound can enhance yields and selectivity in reactions involving chiral centers.

Materials Science

3.1 Polymer Chemistry

In materials science, compounds like this compound are being investigated for their potential use in polymer synthesis. Its hydroxyl groups can participate in polymerization reactions, leading to the development of novel materials with specific properties such as enhanced thermal stability or mechanical strength .

3.2 Coatings and Adhesives

The compound's chemical structure suggests potential applications in formulating coatings and adhesives with improved performance characteristics. Its ability to form hydrogen bonds may enhance adhesion properties or contribute to the formation of protective coatings with desirable physical attributes .

Mechanism of Action

The mechanism of action of tert-butyl (2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: The compound interacts with enzymes and receptors, influencing their activity.

Pathways Involved: It may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Physical and Chemical Properties

- Polarity : The target compound’s hydroxyl and hydroxymethyl groups confer higher polarity (predicted pKa ~14.49) compared to fluorinated analogs (lower pKa due to electron-withdrawing F) .

- Thermal Stability : The target’s predicted boiling point (340 °C) is higher than sulfonated derivatives, which may decompose under acidic conditions .

- Chirality : Stereochemical purity is critical; analogs like the spiro-pyrrolidine-oxindole () achieve >94% enantiomeric excess via asymmetric synthesis .

Biological Activity

Introduction

tert-butyl (2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate, with the CAS number 156129-72-5 and a molecular weight of approximately 217.27 g/mol, is a chiral compound characterized by a pyrrolidine ring. This compound has garnered attention in scientific research due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on recent findings.

- Molecular Formula : C₁₀H₁₉N₁O₄

- Molecular Weight : 217.27 g/mol

- CAS Number : 156129-72-5

- Storage Conditions : Store in a tightly closed container in a cool and dry place.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to target proteins.

2. Anticancer Potential

Recent studies have highlighted the compound's potential anticancer properties. For instance, research indicates that derivatives of pyrrolidine compounds exhibit cytotoxicity against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

3. Neuroprotective Effects

The neuroprotective effects of this compound have also been studied, particularly regarding its influence on neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have demonstrated dual cholinesterase inhibition and antioxidant properties, suggesting that this compound may also exhibit these beneficial effects .

4. Structure-Activity Relationship (SAR)

A comparative analysis of structural analogs reveals insights into the structure-activity relationship of pyrrolidine derivatives:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (R)-N-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine | 109431-87-0 | 1.00 | Contains a different protecting group |

| (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | 101469-92-5 | 1.00 | Different stereochemistry |

| (3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate | 2856018-37-4 | 0.98 | Additional hydroxyl group |

| (3R,4S)-rel-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate | 885102-33-0 | 0.94 | Methyl substitution at another position |

This table illustrates how variations in functional groups and stereochemistry influence biological activity and therapeutic potential.

Case Study 1: Anticancer Activity

In a study focusing on the efficacy of pyrrolidine derivatives against hypopharyngeal tumor cells, this compound demonstrated significant cytotoxicity compared to standard chemotherapy agents like bleomycin . The mechanism involved the induction of apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotection

Another investigation assessed the neuroprotective effects of similar compounds in models of Alzheimer's disease. The study found that certain derivatives could inhibit amyloid-beta aggregation and enhance cognitive function in animal models . While specific data on this compound is limited, its structural similarities suggest potential efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.